N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide

Lipophilicity ADME Prediction Physicochemical Profiling

N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide (CAS 923155-48-0; synonym: N-(4-bromophenyl)-2-(2-chloroacetamido)acetamide) is a halogenated bis-amide compound with molecular formula C10H10BrClN2O2 and molecular weight 305.56 g/mol. It belongs to the N-substituted phenyl-2-chloroacetamide class but is structurally distinguished by a glycine-derived spacer (–NH–CH2–C(=O)–) inserted between the 4-bromophenyl amide and the chloroacetyl terminus.

Molecular Formula C10H10BrClN2O2
Molecular Weight 305.55 g/mol
Cat. No. B12119532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide
Molecular FormulaC10H10BrClN2O2
Molecular Weight305.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CNC(=O)CCl)Br
InChIInChI=1S/C10H10BrClN2O2/c11-7-1-3-8(4-2-7)14-10(16)6-13-9(15)5-12/h1-4H,5-6H2,(H,13,15)(H,14,16)
InChIKeyPEDVNROUBQXDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide: Chemical Identity and Procurement-Relevant Profile


N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide (CAS 923155-48-0; synonym: N-(4-bromophenyl)-2-(2-chloroacetamido)acetamide) is a halogenated bis-amide compound with molecular formula C10H10BrClN2O2 and molecular weight 305.56 g/mol . It belongs to the N-substituted phenyl-2-chloroacetamide class but is structurally distinguished by a glycine-derived spacer (–NH–CH2–C(=O)–) inserted between the 4-bromophenyl amide and the chloroacetyl terminus . The compound is commercially available at ≥95% purity from multiple research chemical suppliers and is designated exclusively for non-human, non-diagnostic research use [1]. Its computed logP of approximately 1.41–1.94 places it in a distinct lipophilicity range relative to simpler N-aryl-2-chloroacetamides lacking the glycine linker .

Why N-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide Cannot Be Interchanged with Simpler N-Aryl-2-chloroacetamides


Despite apparent structural similarity, the glycine spacer in N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide introduces fundamental differences in physicochemical and biological behavior that preclude generic substitution with simpler N-(4-bromophenyl)-2-chloroacetamide (MW 248.50) or its positional isomers. A systematic QSAR and antimicrobial study of twelve N-(substituted phenyl)-2-chloroacetamides by Bogdanović et al. (2021) demonstrated that both the identity and position of the phenyl ring substituent, as well as the overall lipophilicity, critically determine antimicrobial potency and spectrum [1]. The target compound's glycine spacer adds an additional hydrogen bond donor and acceptor, lowers logP by approximately 0.6–1.1 units relative to N-(4-bromophenyl)-2-chloroacetamide, and enables unique downstream synthetic transformations—including Schiff base formation and chitosan conjugation—that are chemically inaccessible to simpler chloroacetamides [1]. These structural features directly impact solubility, membrane permeability, protein binding, and synthetic utility, making untested interchange scientifically unjustifiable.

Quantitative Differentiation Evidence for N-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide Versus Closest Analogs


Lipophilicity (logP) Differentiation: Glycine Spacer Reduces logP by 0.6–1.1 Units Versus Simpler 4-Bromophenyl Chloroacetamide

The target compound exhibits a measured/calculated logP of 1.41–1.94, substantially lower than the logP of 2.32–2.53 reported for the closest structural analog, N-(4-bromophenyl)-2-chloroacetamide (SP5), which lacks the glycine spacer [1]. The meta-bromo positional isomer N-(3-bromophenyl)-2-chloroacetamide (SP12) shows an even higher XLOGP3 of 2.93 [1]. This logP reduction of approximately 0.6–1.1 log units is attributable to the additional amide bond and increased polar surface area introduced by the glycine linker .

Lipophilicity ADME Prediction Physicochemical Profiling

Antimicrobial Activity Spectrum: Para-Bromo Substitution Exhibits Distinct Potency Profile vs. Meta-Bromo Positional Isomer

Head-to-head antimicrobial testing data from Bogdanović et al. (2021) reveal that N-(4-bromophenyl)-2-chloroacetamide (SP5), the closest structural analog to the target compound, shows MIC values of 60 μg/mL against both S. aureus and MRSA, compared to 80 μg/mL and 90 μg/mL respectively for the meta-bromo positional isomer SP12 [1]. While the target compound itself has not been tested in this specific panel, the glycine spacer modification is expected to further modulate antimicrobial activity by altering lipophilicity and hydrogen bonding capacity relative to SP5 [1].

Antimicrobial Susceptibility Gram-Positive Bacteria MRSA Structure-Activity Relationship

Hydrogen Bond Donor/Acceptor Enrichment via Glycine Spacer: Impact on Drug-Likeness and Solubility

The target compound possesses 2 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA), compared to 1 HBD and 2 HBA for N-(4-bromophenyl)-2-chloroacetamide (SP5) [1]. This additional HBD arises from the secondary amide introduced by the glycine spacer and increases the compound's capacity for specific intermolecular interactions. The molecular weight increase from 248.50 to 305.56 g/mol and the accompanying topological polar surface area expansion further shift the compound's placement within drug-likeness and pharmacokinetic prediction models [1].

Drug-Likeness Hydrogen Bonding Veber's Rules Solubility Prediction

Synthetic Utility for Ionic Chitosan Schiff Base Nanocomposites with Anti-H. pylori Activity

The target compound—or its immediate synthetic precursor N-(4-bromophenyl)-2-chloroacetamide—serves as a key alkylating agent for generating 1-(2-((4-bromophenyl)amino)-2-oxoethyl)pyridin-1-ium chloride chitosan Schiff base (CH-Py-Cl) [1]. This functionalized chitosan derivative, when formulated as nanoparticles (CH-Py-Cl NPs), demonstrates anti-H. pylori activity with an MIC of 62.5 μg/mL. Further doping with selenium nanoparticles (CH-Py-Cl/Se) enhances activity to MIC 15.62 μg/mL and introduces cytotoxicity against Caco-2 colon cancer cells (IC50 = 124.52 ± 1.15 μg/mL) [1]. These specific biofunctional materials are only accessible through the chloroacetamide alkylation chemistry that the target compound's reactive electrophilic handle enables.

Chitosan Biomaterials Schiff Base Chemistry Helicobacter pylori Nanocomposite Functionalization

Building Block Identity: Enamine Catalog Item EN300-26069 with Defined Purity and Structural Uniqueness

The target compound is cataloged by Enamine (the world's largest building block supplier) as EN300-26069 with a specification of 95% purity [1]. Its IUPAC name is N-{[(4-bromophenyl)carbamoyl]methyl}-2-chloroacetamide, distinguishing it from the 2,507 other N-aryl-2-chloroacetamide derivatives cataloged across major suppliers. The compound's MDL number (MFCD08691194) and logP of 1.944 (Chembase) provide unique identifiers for procurement and inventory management [1][2]. Unlike generic N-(4-bromophenyl)-2-chloroacetamide (available from numerous suppliers at varying purity grades), the glycine-extended variant is a specialized building block that enables diversification at both the chloroacetyl and glycine amide positions.

Chemical Building Block Screening Compound Medicinal Chemistry Procurement Specification

Validated Application Scenarios for N-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide Based on Quantitative Evidence


Antimicrobial Structure-Activity Relationship (SAR) Probe Development Targeting Gram-Positive Pathogens

The Bogdanović et al. (2021) QSAR study demonstrates that para-halogenated N-phenyl-2-chloroacetamides are the most active subclass against S. aureus and MRSA, with MIC values in the 40–60 μg/mL range [1]. N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide extends this scaffold by introducing a glycine spacer that systematically modulates logP (reduced by 0.6–1.1 units) and hydrogen bond donor count (increased from 1 to 2) . This makes the compound an ideal tool for dissecting the contribution of lipophilicity versus hydrogen bonding to antimicrobial potency within a congeneric series, where the simpler N-(4-bromophenyl)-2-chloroacetamide serves as the matched-pair comparator lacking the spacer.

Chitosan-Based Biomaterial Functionalization for Anti-H. pylori and Cytotoxic Nanocomposite Development

Elgamal et al. (2024) established that N-(4-bromophenyl)-2-chloroacetamide can be covalently conjugated to chitosan Schiff bases to yield ionic nanocomposites with graded anti-H. pylori activity (MIC 62.5 → 15.62 μg/mL upon selenium doping) and Caco-2 cytotoxicity (IC50 124.52 μg/mL) [2]. The target compound, bearing the same reactive chloroacetyl electrophile, is suitable for analogous biomaterial functionalization studies. Its additional glycine amide may further influence nanoparticle morphology, drug loading, or release kinetics relative to the simpler analog used in the published protocol.

Medicinal Chemistry Diversification via Dual Reactive Sites: Chloroacetyl Nucleophilic Substitution and Glycine Amide Coupling

The compound offers two chemically orthogonal reactive sites: the chloroacetyl group for nucleophilic substitution (with amines, thiols, or alkoxides) and the glycine-derived secondary amide for further acylation or alkylation [1]. This dual reactivity is absent in simpler N-(4-bromophenyl)-2-chloroacetamide, which presents only the chloroacetyl handle. The glycine spacer thus expands the accessible chemical space for library synthesis, enabling sequential or parallel diversification strategies in medicinal chemistry programs targeting antimicrobial, anticancer, or CNS applications.

Physicochemical Property Benchmarking in Early-Stage Drug Discovery: LogP and HBD Impact Studies

With its measured logP of 1.41–1.94 and HBD count of 2, the target compound occupies a distinct region of physicochemical property space compared to simpler N-aryl-2-chloroacetamides (logP 2.3–2.9, HBD 1) [1]. This makes it valuable as a reference compound for calibrating computational ADME prediction models (SwissADME, Molinspiration, PreADMET) and for benchmarking the impact of glycine spacer insertion on solubility, permeability, and metabolic stability within a matched molecular pair analysis framework.

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